REACTION_CXSMILES
|
Cl[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH2:13]([CH2:15][NH2:16])[OH:14]>C(O)C>[OH:14][CH2:13][CH2:15][NH:16][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
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74 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
57 mL
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Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
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370 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred for 16 hrs at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 2 hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the product precipitates as a red solid
|
Type
|
CUSTOM
|
Details
|
the suspension is triturated with 500 ml of water
|
Type
|
FILTRATION
|
Details
|
filtrated under vacuum
|
Type
|
WASH
|
Details
|
The solid is washed with ethanol and ether
|
Type
|
CUSTOM
|
Details
|
then dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNC1=C(C#N)C=CC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |